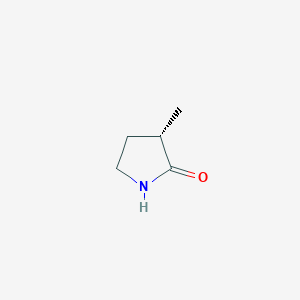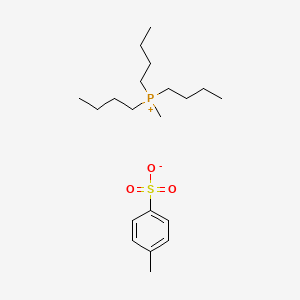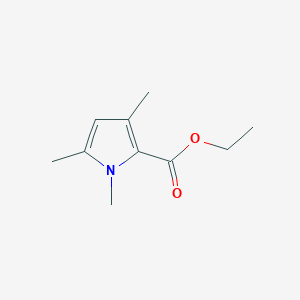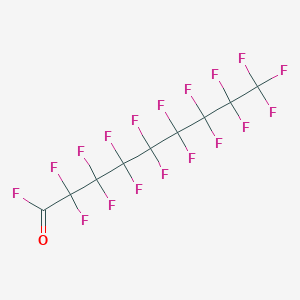![molecular formula C21H21N3 B3144673 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine CAS No. 556778-31-5](/img/structure/B3144673.png)
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine
概要
説明
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is a chemical compound that belongs to the family of indole-based compounds. It is also known as GW405833 and is widely used in scientific research for its potential therapeutic effects.
作用機序
The mechanism of action of 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. Activation of PPARγ by this compound leads to the suppression of pro-inflammatory cytokines and the promotion of insulin sensitivity.
生化学的および生理学的効果
Studies have shown that 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also promotes the differentiation of adipocytes and improves insulin sensitivity, making it a potential therapeutic agent for metabolic disorders. Additionally, it has been shown to induce apoptosis in cancer cells and prevent neurodegeneration in animal models.
実験室実験の利点と制限
One of the major advantages of using 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine. One area of interest is its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is a promising compound with potential therapeutic effects in various diseases. Its high purity, stability, and ease of synthesis make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in clinical settings.
科学的研究の応用
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its role in treating metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
4-(2-quinolin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c22-12-6-5-9-18-17-8-2-4-11-20(17)24-21(18)16-13-15-7-1-3-10-19(15)23-14-16/h1-4,7-8,10-11,13-14,24H,5-6,9,12,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAMKVWAFHTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)
![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)
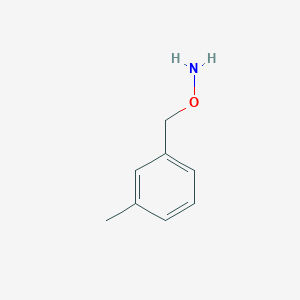
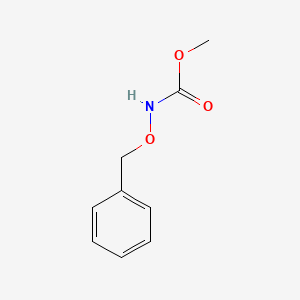
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
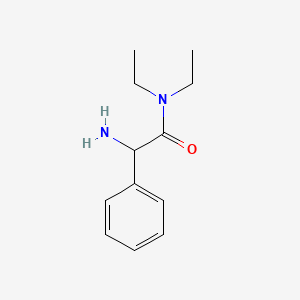
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)
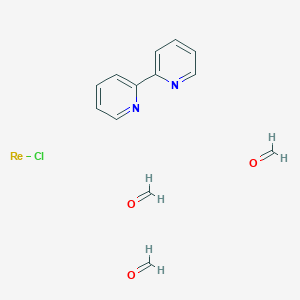
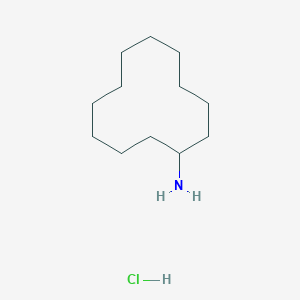
![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
